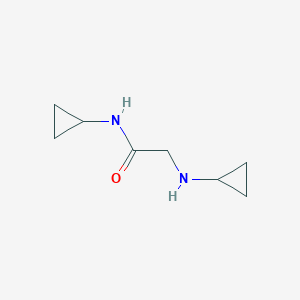

N-cyclopropyl-2-(cyclopropylamino)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopropyl-2-(cyclopropylamino)acetamide” is a chemical compound with the CAS Number: 1016742-15-6 . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .

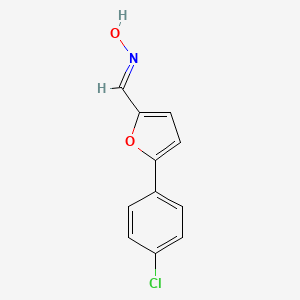

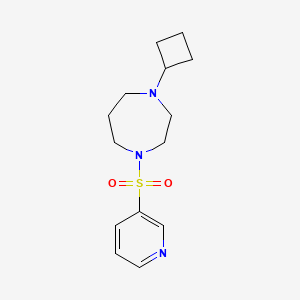

Molecular Structure Analysis

The IUPAC name for this compound is N-cyclopropyl-2-(cyclopropylamino)acetamide . The InChI code for this compound is 1S/C8H14N2O/c11-8(10-7-3-4-7)5-9-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) .Physical And Chemical Properties Analysis

“N-cyclopropyl-2-(cyclopropylamino)acetamide” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

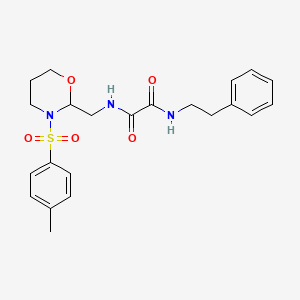

Conformational Features in Chemistry : N-cyclopropylacetamide, a secondary amide related to N-cyclopropyl-2-(cyclopropylamino)acetamide, shows unexpected conformational behavior. It has a significant E-rotamer population and adopts an ortho conformation, which is unusual for secondary acetamides. This distinct behavior is also observed in other secondary N-cyclopropyl amides (Gonzalez‐de‐Castro et al., 2015).

Biosynthesis in Plants : Cyclopropylamino compounds, likely similar to N-cyclopropyl-2-(cyclopropylamino)acetamide, are found in seeds of many Acer species. Their distribution and biosynthesis pathways, such as in the synthesis of hypoglycin-A in Acer pseudoplatanus, have been studied, indicating the compound's role in plant chemistry (Fowden & Pratt, 1973).

Pharmacological Properties : A study on a novel anilidoquinoline derivative structurally similar to N-cyclopropyl-2-(cyclopropylamino)acetamide showed significant antiviral and antiapoptotic effects, suggesting potential pharmacological applications of such compounds (Ghosh et al., 2008).

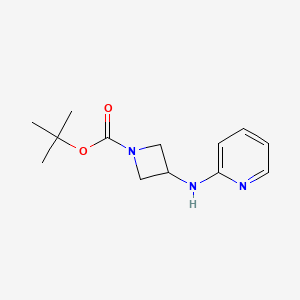

Drug Design and Receptor Binding : In the field of drug design, the cyclopropylic strain strategy is used to restrict conformation in the development of histamine H3 receptor antagonists. Compounds structurally related to N-cyclopropyl-2-(cyclopropylamino)acetamide were synthesized and evaluated for their pharmacological properties (Watanabe et al., 2010).

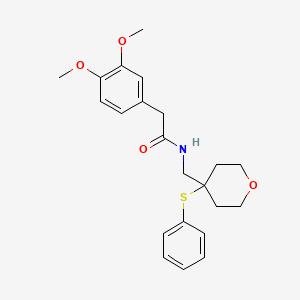

GPR119 Agonists : Phenoxy cyclopropyl phenyl acetamide derivatives, related to N-cyclopropyl-2-(cyclopropylamino)acetamide, were discovered as potent and selective GPR119 agonists. These compounds have implications in metabolic disorders and showcase the therapeutic potential of cyclopropyl-containing compounds (Zhu et al., 2017).

Chemistry of Tertiary N-Acyliminium Ions : The Kulinkovich cyclopropanation method was used to generate N,O-acetals, leading to the synthesis of various bi- and tricyclic lactams. This demonstrates the utility of cyclopropyl-containing compounds like N-cyclopropyl-2-(cyclopropylamino)acetamide in synthetic organic chemistry (Ollero et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-(cyclopropylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(10-7-3-4-7)5-9-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYLPWZAVVETOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(cyclopropylamino)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)

![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)

![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2439608.png)

![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)

![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)

![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)